1-(Methyloctadecylamino)propan-2-ol
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Overview
Description
1-[methyl(octadecyl)amino]propan-2-ol, also known as a long-chain aliphatic amino alcohol, is a compound with a multifaceted role in chemical research. Its structure includes an octadecyl group (C18H37), a methyl group (CH3), and an amino alcohol moiety, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[methyl(octadecyl)amino]propan-2-ol can be accomplished through a variety of routes:
Alkylation Reaction: Octadecylamine can react with epichlorohydrin under basic conditions to produce the intermediate compound, which is then methylated using methanol in the presence of a strong base.
Reductive Amination: Another approach involves the reductive amination of 3-chloropropanol with octadecylamine, followed by methylation using methyl iodide under mild conditions.
Industrial Production Methods: Industrial production typically employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Continuous flow reactors may also be used for higher efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[methyl(octadecyl)amino]propan-2-ol undergoes several types of reactions:
Oxidation: Under oxidative conditions, the compound can form corresponding oxides, though specific reagents and conditions will determine the exact products.
Reduction: It can be reduced to more simplified amine or alcohol derivatives.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles, forming a range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Substitution reactions typically use alkyl halides or acyl chlorides.
Major Products: Depending on the reaction, products may include aliphatic alcohols, substituted amines, and other derivatives that maintain the octadecyl chain.
Scientific Research Applications
Chemistry: In chemistry, 1-[methyl(octadecyl)amino]propan-2-ol is used as a building block for synthesizing surfactants and other specialty chemicals.
Biology: It can be used in the development of lipophilic drugs or as a component in drug delivery systems due to its amphiphilic nature.
Medicine: Research into new pharmaceuticals often includes this compound for its potential use in novel drug formulations.
Industry: The compound's surfactant properties make it valuable in the manufacture of detergents, emulsifiers, and lubricants.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 1-[methyl(octadecyl)amino]propan-2-ol exerts its effects often involves interaction with lipid membranes due to its amphiphilic structure. It may integrate into the lipid bilayers, altering membrane fluidity and permeability, which can affect cellular signaling pathways and drug delivery mechanisms.
Similar Compounds
1-(octadecylamino)propan-2-ol: Similar in structure but lacks the methyl group, which can affect its reactivity and physical properties.
1-(methyl(heptadecyl)amino)propan-2-ol: Differs by one carbon in the alkyl chain length, potentially impacting its surfactant properties.
N-methyl-N-octadecylpropan-2-amine: A structurally similar amine that may show different reactivity due to the position of the functional groups.
Uniqueness: 1-[methyl(octadecyl)amino]propan-2-ol's uniqueness lies in its specific alkyl chain length and the positioning of its functional groups, which confer distinct amphiphilic properties, making it suitable for specialized applications in surfactant chemistry and drug delivery systems.
This detailed overview of 1-[methyl(octadecyl)amino]propan-2-ol should give you a comprehensive understanding of its properties, synthesis, reactions, and applications
Properties
CAS No. |
56669-92-2 |
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Molecular Formula |
C22H47NO |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
1-[methyl(octadecyl)amino]propan-2-ol |
InChI |
InChI=1S/C22H47NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(3)21-22(2)24/h22,24H,4-21H2,1-3H3 |
InChI Key |
FIIVRQMXFMRFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)CC(C)O |
Origin of Product |
United States |
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